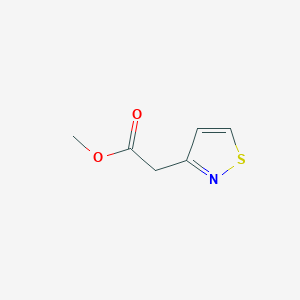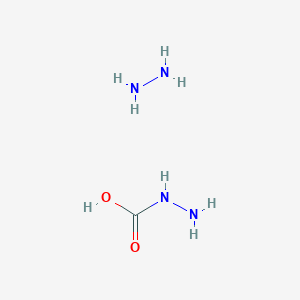
Hydrazine;hydrazinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine;hydrazinecarboxylic acid is a compound that consists of hydrazine and hydrazinecarboxylic acid. Hydrazine is a simple nitrogen compound with the formula N₂H₄, while hydrazinecarboxylic acid is a derivative of hydrazine with the formula CH₄N₂O₂. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazine;hydrazinecarboxylic acid can be synthesized through several methods. One common method involves the reaction of hydrazine with carbon dioxide under controlled conditions to form hydrazinecarboxylic acid. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where hydrazine and carbon dioxide are combined in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or crystallization processes to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Hydrazine;hydrazinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrogen gas and water.
Reduction: It can be reduced to form ammonia and other nitrogen-containing compounds.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitrogen gas and water.
Reduction: Ammonia and other nitrogen-containing compounds.
Substitution: Various halogenated derivatives of hydrazinecarboxylic acid.
Scientific Research Applications
Hydrazine;hydrazinecarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.
Biology: It is used in the study of enzyme mechanisms and as a tool for probing biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydrazine;hydrazinecarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a nucleophile, reacting with electrophilic centers in enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.
Comparison with Similar Compounds
Hydrazine;hydrazinecarboxylic acid can be compared with other similar compounds such as:
Hydrazine: A simpler nitrogen compound with the formula N₂H₄.
Carbazic acid: A monocarboxylic acid derived from hydrazine.
Hydrazones: Compounds formed by the reaction of hydrazine with aldehydes or ketones.
This compound is unique due to its combination of hydrazine and carboxylic acid functionalities, which confer distinct reactivity and applications compared to its simpler counterparts.
Properties
CAS No. |
10195-79-6 |
|---|---|
Molecular Formula |
CH8N4O2 |
Molecular Weight |
108.10 g/mol |
IUPAC Name |
hydrazine;hydrazinecarboxylic acid |
InChI |
InChI=1S/CH4N2O2.H4N2/c2-3-1(4)5;1-2/h3H,2H2,(H,4,5);1-2H2 |
InChI Key |
BPLLFUVTGWVFBI-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(NN)O.NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14066322.png)
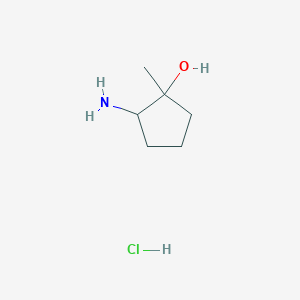

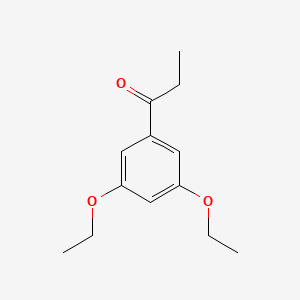

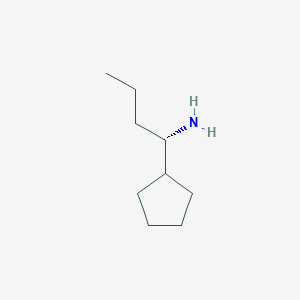
![Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate](/img/structure/B14066353.png)



